

# Application Note: Quantification of Averufin using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: Averufin

Cat. No.: B1665840

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## Introduction

**Averufin** is a key intermediate in the biosynthetic pathway of aflatoxins, which are potent mycotoxins produced by certain species of *Aspergillus* fungi. The quantification of **Averufin** is crucial for research into aflatoxin biosynthesis, the screening of fungal strains, and the evaluation of potential inhibitors of this pathway. This application note provides a detailed protocol for the quantification of **Averufin** in fungal culture extracts using a reliable and robust High-Performance Liquid Chromatography (HPLC) method with UV detection.

## Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate **Averufin** from other components in a sample extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and water. Quantification is performed by monitoring the UV absorbance of the eluate at a wavelength specific to **Averufin** and comparing the peak area to a calibration curve generated from known concentrations of an **Averufin** standard.

## Materials and Reagents

- Equipment:

- HPLC system with a UV/Vis detector
- Analytical balance
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 µm, PTFE or similar)
- HPLC vials
- Glassware (volumetric flasks, pipettes, etc.)
- Chemicals:
  - **Averufin** standard
  - Acetonitrile (HPLC grade)
  - Tetrahydrofuran (HPLC grade)
  - Water (HPLC grade)
  - Methanol (HPLC grade)
  - Ethyl acetate (for extraction)
  - Sodium sulfate (anhydrous)

## Experimental Protocols

### Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Averufin** standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5

µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.

## Sample Preparation (from Fungal Culture)

- Extraction:
  - Harvest fungal mycelia from the culture medium by filtration.
  - Homogenize a known weight of the mycelia (e.g., 1 g) with a suitable volume of ethyl acetate (e.g., 10 mL).
  - Vortex the mixture vigorously for 5 minutes.
  - Centrifuge the mixture at 4000 rpm for 10 minutes.
- Clean-up:
  - Carefully collect the supernatant (ethyl acetate layer).
  - Pass the supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.
  - Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitution:
  - Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL).
  - Vortex for 1 minute to ensure complete dissolution.
  - Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

## HPLC Chromatographic Conditions

Parameter	Value
Column	ODS (C18), 4.6 x 250 mm, 5 µm
Mobile Phase	Acetonitrile:Tetrahydrofuran:Water (25:20:55, v/v/v)[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	20 µL
Column Temperature	35 °C[1]
Detection Wavelength	290 nm or 454 nm[1]
Run Time	Approximately 15 minutes

Note: While a specific study used 290 nm for monitoring a range of metabolites, **Averufin** has a molar absorption coefficient of 6,700 M<sup>-1</sup> cm<sup>-1</sup> at 454 nm, which may offer better sensitivity and specificity.[1]

## Quantification

- Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared sample solutions into the HPLC system.
- Identify the **Averufin** peak in the sample chromatogram based on its retention time compared to the standard.
- Calculate the concentration of **Averufin** in the sample using the linear regression equation from the calibration curve.

## Data Presentation

Table 1: Illustrative Quantitative Data for **Averufin** Quantification

Sample ID	Retention Time (min)	Peak Area	Calculated Concentration (µg/mL)
Standard 1 (1 µg/mL)	8.2	55,000	1.0
Standard 2 (5 µg/mL)	8.2	278,000	5.0
Standard 3 (10 µg/mL)	8.2	560,000	10.0
Standard 4 (25 µg/mL)	8.2	1,405,000	25.0
Fungal Extract 1	8.2	350,000	6.3
Fungal Extract 2	8.2	780,000	14.0

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific experimental conditions and samples.

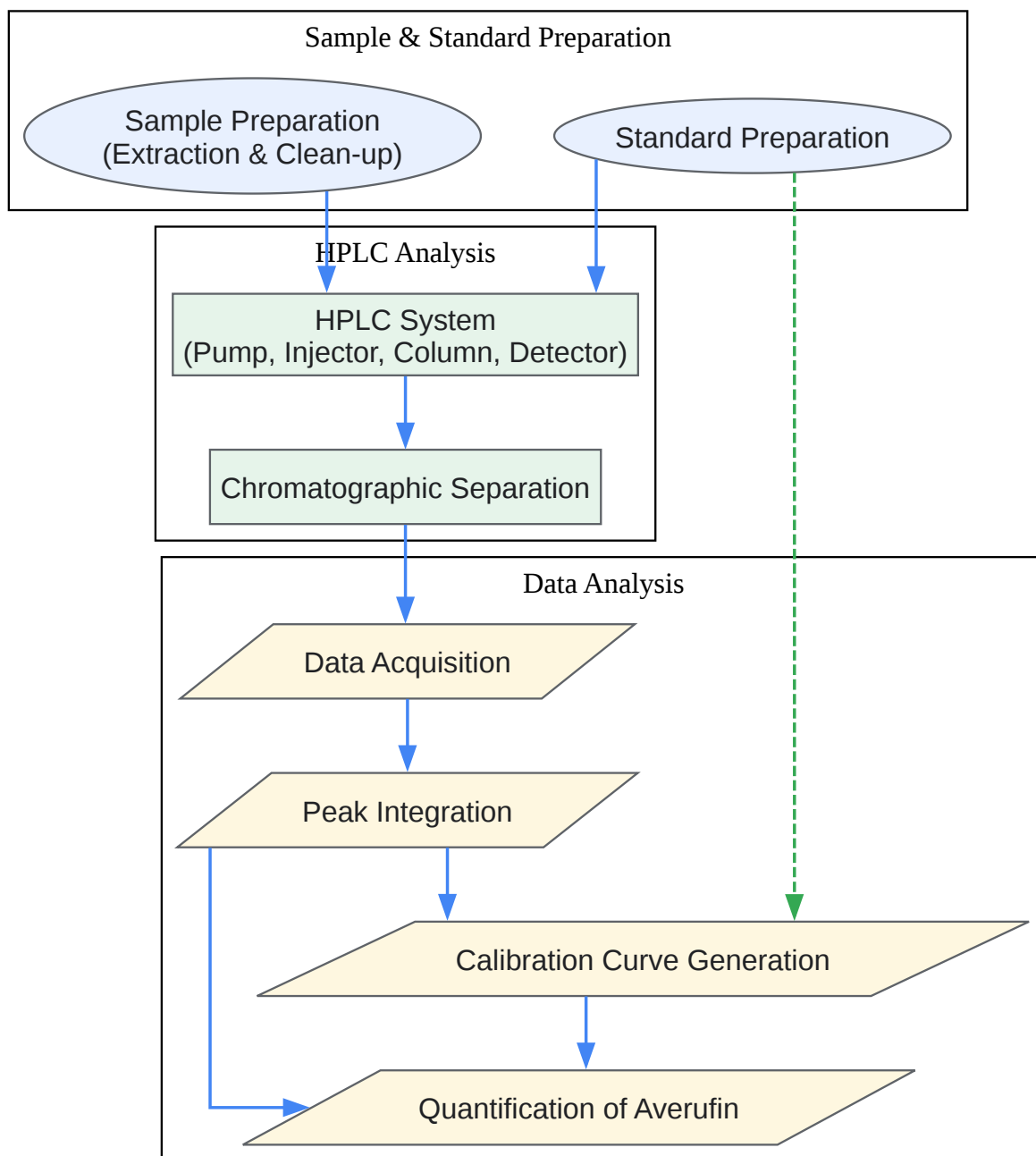
## Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[\[2\]](#)

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Parameter	Acceptance Criteria
Specificity	The analyte peak should be well-resolved from other components, and the peak purity should be confirmed.
Linearity	A linear relationship between concentration and response with a correlation coefficient ( $r^2$ ) $\geq$ 0.995.
Accuracy	The percentage recovery should be within 80-120% of the true value.
Precision	Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) $\leq$ 2%.
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1.
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).

## Visualization



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Caption: Experimental workflow for **Averufin** quantification.

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## References

- 1. Enzymatic Conversion of Averufin to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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